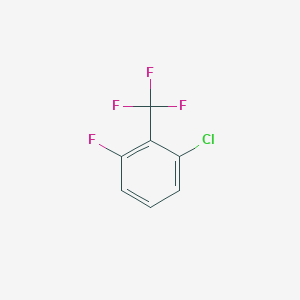![molecular formula C11H15N3O5 B024734 (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid CAS No. 102772-04-3](/img/structure/B24734.png)
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid, also known as MPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPA is a derivative of pyrimidine and is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that plays a crucial role in the de novo synthesis of pyrimidine nucleotides.
Scientific Research Applications
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has been extensively studied for its potential applications in various fields, including cancer treatment, autoimmune diseases, and viral infections. This compound has been shown to inhibit the proliferation of cancer cells by blocking the de novo synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division. This compound has also been shown to modulate the immune system by inhibiting the proliferation of T-lymphocytes, which play a crucial role in the pathogenesis of autoimmune diseases. Furthermore, this compound has been shown to inhibit the replication of several viruses, including hepatitis B and C viruses, human immunodeficiency virus (HIV), and influenza virus.
Mechanism of Action
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid exerts its pharmacological effects by inhibiting DHODH, an enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidine nucleotides. DHODH is a mitochondrial enzyme that converts dihydroorotate to orotate, which is then converted to uridine monophosphate (UMP) and subsequently to other pyrimidine nucleotides. This compound binds to the active site of DHODH and blocks the conversion of dihydroorotate to orotate, thereby inhibiting the de novo synthesis of pyrimidine nucleotides.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, modulation of the immune system, and inhibition of viral replication. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, this compound has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid in lab experiments is its high potency and specificity for DHODH inhibition. This compound has been shown to have a low toxicity profile and can be administered orally or intravenously. However, this compound has some limitations, including its poor solubility in water, which can affect its bioavailability. This compound also has a short half-life, which can limit its therapeutic efficacy in vivo.
Future Directions
There are several future directions for the research and development of (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid. One potential direction is to develop more potent and selective DHODH inhibitors that can overcome the limitations of this compound. Another direction is to investigate the potential applications of this compound in other fields, such as neurodegenerative diseases and metabolic disorders. Furthermore, future studies should focus on elucidating the molecular mechanisms underlying the pharmacological effects of this compound and identifying the potential biomarkers for predicting the response to this compound treatment.
Synthesis Methods
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid is synthesized from 5-methyluracil, which is reacted with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields this compound as a white crystalline solid with a purity of over 99%.
properties
CAS RN |
102772-04-3 |
|---|---|
Molecular Formula |
C11H15N3O5 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C11H15N3O5/c1-5-4-14(11(19)13-8(5)15)7(3)9(16)12-6(2)10(17)18/h4,6-7H,1-3H3,(H,12,16)(H,17,18)(H,13,15,19)/t6-,7?/m0/s1 |
InChI Key |
WVFIOJLOGSZBSO-PKPIPKONSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)C(C)C(=O)N[C@@H](C)C(=O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C(C)C(=O)NC(C)C(=O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C(C)C(=O)NC(C)C(=O)O |
synonyms |
poly-2-(2-(thymin-1-yl)propanamido)propenoic acid PTPPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)

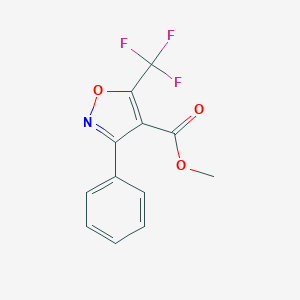

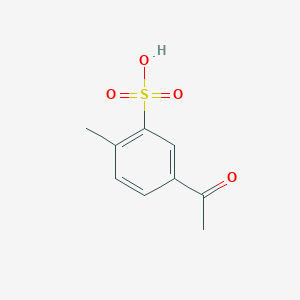
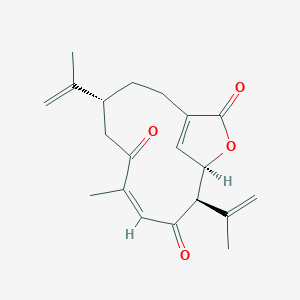
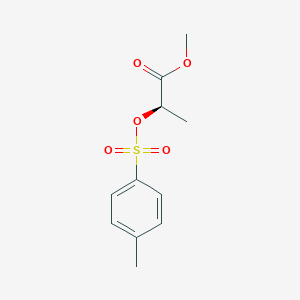
![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)
